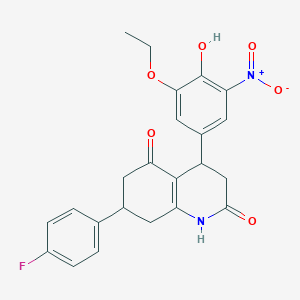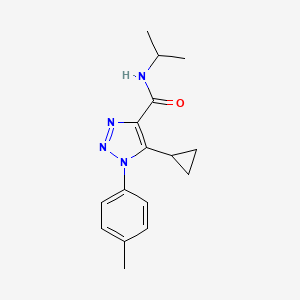
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
The investigation into complex chemical compounds such as "N1-1,3-benzodioxol-5-yl-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide" often focuses on understanding their synthesis, molecular structure, and functional properties. These compounds are of interest for their potential applications in various fields including medicinal chemistry, where they may play roles in modulating biological targets or pathways.
Synthesis Analysis
The synthesis of complex compounds involves strategic assembly of the molecule leveraging principles of organic chemistry to introduce specific functional groups. For example, the synthesis of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlights a methodological approach to assembling compounds with sulfonyl and benzamide functionalities (Cioffi et al., 2016). This could provide a parallel to synthesizing the mentioned compound, focusing on selective functionalization and bond formation.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and interaction of chemical compounds. Techniques such as X-ray crystallography provide insights into the atomic arrangement, crucial for understanding compound stability and reactivity. Studies on tetrazole derivatives offer a perspective on analyzing molecular structures, demonstrating how structural features influence compound properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like "N1-1,3-benzodioxol-5-yl-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide" can be diverse, depending on the functional groups present. Reactions such as sulfonation, amidation, and halogenation are common in modifying these compounds, affecting their physical and chemical properties. Research on similar sulfonamide compounds reveals insights into their reactivity and potential chemical transformations (Crich & Smith, 2000).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-26(22,23)20(9-12-2-4-13(18)5-3-12)10-17(21)19-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWUASMQRIUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4772551.png)
![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4772556.png)

![N-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4772561.png)
![N-{2-(2-fluorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4772578.png)
![3-phenyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4772583.png)
![(2-oxo-2-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4772595.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4772603.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4772604.png)
![N-{2-(2-methoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4772608.png)
![2-(4-isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772609.png)

![N-(3,5-dimethylphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4772619.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772620.png)